molecular formula C5H9N3S B1656159 methyl N'-cyano-N,N-dimethylcarbamimidothioate CAS No. 51108-31-7

methyl N'-cyano-N,N-dimethylcarbamimidothioate

Cat. No.: B1656159
CAS No.: 51108-31-7
M. Wt: 143.21 g/mol
InChI Key: WFUOPVPMCDGIRK-UHFFFAOYSA-N
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Description

Methyl N’-cyano-N,N-dimethylcarbamimidothioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group (–CN) and a dimethylcarbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-cyano-N,N-dimethylcarbamimidothioate can be synthesized through the reaction of arylamine or alkylamine compounds with dimethyl N-cyanodithioiminocarbonate. This reaction typically occurs in a refluxing ethanol solution, leading to the formation of the desired compound in good yields .

Industrial Production Methods

While specific industrial production methods for methyl N’-cyano-N,N-dimethylcarbamimidothioate are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-cyano-N,N-dimethylcarbamimidothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include arylamines, alkylamines, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as ethanol or benzene .

Major Products Formed

The major products formed from reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include various heterocyclic compounds, which are of significant interest in organic synthesis and pharmaceutical research .

Mechanism of Action

The mechanism of action of methyl N’-cyano-N,N-dimethylcarbamimidothioate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the dimethylcarbamimidothioate moiety play crucial roles in its chemical behavior. The compound can interact with molecular targets through nucleophilic substitution and other reaction pathways .

Comparison with Similar Compounds

Methyl N’-cyano-N,N-dimethylcarbamimidothioate can be compared with other similar compounds such as:

The uniqueness of methyl N’-cyano-N,N-dimethylcarbamimidothioate lies in its specific reactivity and the ability to form a wide range of heterocyclic compounds, making it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl N'-cyano-N,N-dimethylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8(2)5(9-3)7-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOPVPMCDGIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51108-31-7
Record name Isothiourea, N-cyano-N',N',S-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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